molecular formula C13H10O4S B14279983 Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide CAS No. 130439-83-7

Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide

Cat. No.: B14279983
CAS No.: 130439-83-7
M. Wt: 262.28 g/mol
InChI Key: AVCPOPUTNSIZDA-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide is a complex organic compound that belongs to the class of naphthoquinones This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide typically involves multi-step procedures. One common approach is the cyclization of appropriate precursors under oxidative conditions. For instance, starting from 2-hydroxy-1,4-naphthoquinones, the compound can be synthesized through a series of reactions including thermal cyclization with enamines or oxidative cycloaddition with enol ethers . Transition-metal catalysis and strong oxidants are often employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. Large-scale synthesis would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the dione functionalities to hydroxyl groups or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthoquinone and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Catalysts like palladium and other transition metals are often employed to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide involves its interaction with molecular targets and pathways. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. It also inhibits key signaling pathways such as the MAPK pathway, which is involved in cell proliferation and survival . These mechanisms contribute to its potential therapeutic effects, particularly in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide is unique due to its specific fusion pattern and the presence of the 3,3-dioxide functionality. These structural features contribute to its distinct reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its promising biological activities make it a valuable subject of scientific research.

Properties

CAS No.

130439-83-7

Molecular Formula

C13H10O4S

Molecular Weight

262.28 g/mol

IUPAC Name

4-methyl-3,3-dioxo-1,2-dihydrobenzo[e][1]benzothiole-6,9-dione

InChI

InChI=1S/C13H10O4S/c1-7-6-9-10(14)2-3-11(15)12(9)8-4-5-18(16,17)13(7)8/h2-3,6H,4-5H2,1H3

InChI Key

AVCPOPUTNSIZDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C1S(=O)(=O)CC3)C(=O)C=CC2=O

Origin of Product

United States

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